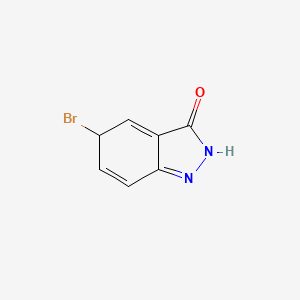

5-Bromo-2,5-dihydroindazol-3-one

Description

Significance of Indazolone Scaffolds in Heterocyclic Chemistry

Indazolone scaffolds, bicyclic systems composed of a fused benzene (B151609) and pyrazole (B372694) ring, are recognized as "privileged structures" in medicinal chemistry and materials science. researchgate.netresearchgate.net Their rigid, planar framework provides a versatile template for the development of compounds with a wide array of biological activities. researchgate.net The ability of the indazolone core to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an effective pharmacophore for targeting a range of biological macromolecules. nih.gov Consequently, indazole derivatives have been successfully developed as anti-inflammatory, antimicrobial, and antitumor agents. researchgate.netsigmaaldrich.com The study of different tautomeric forms of indazoles is crucial, as the 1H-indazole tautomer is generally more stable and abundant than the 2H-indazole form. researchgate.net

Overview of Brominated Heterocycles in Chemical Biology

The incorporation of bromine atoms into heterocyclic structures is a well-established strategy in chemical biology and drug discovery. psu.edu The presence of bromine can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. psu.edu Bromine atoms can act as effective halogen bond donors, a type of non-covalent interaction that can enhance binding selectivity and potency. researchgate.net Furthermore, the bromine substituent provides a reactive handle for further chemical modifications, enabling the synthesis of diverse compound libraries for structure-activity relationship studies.

Scope and Research Avenues for 5-Bromo-2,5-dihydroindazol-3-one

While the broader class of brominated indazoles has seen considerable investigation, the specific tautomer this compound remains a largely unexplored entity in published chemical literature. Its quinonoid structure suggests a different electronic and reactivity profile compared to its more stable 1,2-dihydro tautomer. Research into this specific compound would likely focus on several key areas:

Tautomeric Stability and Interconversion: Computational and experimental studies are needed to determine the relative stability of the 2,5-dihydro tautomer compared to other isomeric forms and to understand the kinetics and thermodynamics of their interconversion.

Synthesis and Characterization: The development of selective synthetic routes to access the 2,5-dihydro tautomer is a primary challenge. Detailed spectroscopic and crystallographic characterization would be essential to confirm its structure and properties.

Reactivity and Applications: The unique electronic nature of the quinonoid system could lead to novel reactivity, potentially in areas like cycloaddition reactions or as a precursor for other complex heterocyclic systems. Its potential as a building block in materials science or as a biologically active agent warrants investigation.

Due to the scarcity of direct research on this compound, much of the understanding of its potential is inferred from the well-documented properties of its more stable isomer, 5-Bromo-1,2-dihydro-3H-indazol-3-one, and the general principles of heterocyclic chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5BrN2O |

|---|---|

Molecular Weight |

213.03 g/mol |

IUPAC Name |

5-bromo-2,5-dihydroindazol-3-one |

InChI |

InChI=1S/C7H5BrN2O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-4H,(H,10,11) |

InChI Key |

URMWJJWHMUPDAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NNC(=O)C2=CC1Br |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 5 Bromo 2,5 Dihydroindazol 3 One and Its Derivatives

Historical and Conventional Approaches to Indazolone Synthesis

The synthesis of the indazolone ring system has traditionally relied on key bond-forming cyclization reactions. These methods are generally categorized by the specific bond being formed in the ring-closing step: either a nitrogen-carbon (N-C) bond or a nitrogen-nitrogen (N-N) bond.

N-C Bond Formation Strategies from Hydrazino Aryl Precursors

One of the most direct and established routes to indazol-3-ones involves the intramolecular formation of an amide C-N bond. This strategy typically starts with an ortho-functionalized benzoic acid derivative and a hydrazine (B178648). A common approach utilizes 2-halobenzoic acids or their corresponding acyl chlorides, which are first reacted with a suitable hydrazine to form a 2-halo-benzoic acid hydrazide. The subsequent intramolecular cyclization, often an Ullmann-type condensation, forges the critical N-C bond to yield the indazolone ring.

Copper catalysis is frequently employed to facilitate this intramolecular N-arylation. For instance, an efficient method for accessing 1-substituted indazol-3-ones has been developed using 2-chloro-benzoic acid-N'-aryl or alkyl-hydrazides as precursors. nih.gov This reaction proceeds effectively with a low loading of a copper(I) iodide catalyst and L-proline as a ligand under mild conditions, providing the desired products in moderate to excellent yields. nih.gov This highlights the utility of copper catalysis in forming the aryl C-N bond necessary for constructing the indazolone core. nih.govnih.gov

N-N Bond Formation through Oxidative or Reductive Intramolecular Cyclization

An alternative to N-C bond formation is the construction of the N-N bond to complete the heterocyclic ring. These strategies can be broadly classified as either oxidative or reductive cyclizations. dp.tech

Oxidative Cyclization: In these pathways, two nitrogen-containing functional groups on an aromatic precursor are linked through an oxidative process. A notable method involves the N-N bond-forming oxidative cyclization of readily available 2-aminomethyl-phenylamines. organic-chemistry.org By using reagents like ammonium (B1175870) molybdate (B1676688) and hydrogen peroxide, various substituted 2H-indazoles can be selectively formed. organic-chemistry.org The proposed mechanism involves the oxidation of the aniline (B41778) nitrogen to a nitroso group, which is then attacked by the second nitrogen atom, leading to cyclization and formation of the N-N bond. organic-chemistry.org Another one-step synthesis of 2-substituted indazolones proceeds from primary alkyl amines and o-nitrobenzyl alcohols. nih.gov This process involves a base-mediated in situ conversion of the o-nitrobenzyl alcohol to an o-nitrosobenzaldehyde, which then reacts with the amine to form the N-N bond and the indazolone ring. nih.gov Electrochemical methods have also been explored for dehydrogenative N-N bond formation. researchgate.netacs.org

Reductive Cyclization: Reductive cyclization typically involves a precursor containing a nitro group ortho to another nitrogen-bearing side chain. The Cadogan reaction is a classic example, where an ortho-nitrobenzaldehyde is condensed with an amine (aniline or aliphatic) to form an ortho-imino-nitrobenzene intermediate. organic-chemistry.org This intermediate then undergoes reductive cyclization promoted by a phosphine (B1218219) reagent, such as tri-n-butylphosphine, to generate the indazole ring. organic-chemistry.org This one-pot method is efficient and avoids harsh conditions, offering a practical route to a wide range of structurally diverse 2H-indazoles. organic-chemistry.org

Advanced Synthetic Strategies for 5-Bromo-2,5-dihydroindazol-3-one

Modern synthetic chemistry offers more sophisticated and often more efficient strategies for constructing complex molecules like this compound. These include detailed retrosynthetic planning, the use of advanced catalytic systems, and highly selective cyclization reactions.

Retrosynthetic Analysis and Key Precursors Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comicj-e.orgijciar.comajrconline.org For a target like this compound, the most logical disconnections are the key bonds that form the heterocyclic ring.

Applying an N-C bond disconnection strategy points to a 5-bromo-2-halobenzoic acid derivative and hydrazine as the primary precursors. The synthesis would then proceed by forming the hydrazide followed by an intramolecular cyclization. A specific synthesis of the related 5-Bromo-1H-indazol-3-amine starts with 5-bromo-2-fluorobenzonitrile (B68940) and hydrazine hydrate (B1144303), demonstrating the viability of using a brominated ortho-haloaryl precursor. nih.gov

Alternatively, a retrosynthetic analysis focused on N-N bond formation would suggest a precursor like 2-amino-5-bromobenzaldehyde or a related derivative, which could undergo cyclization. The retrosynthesis of similar complex structures, such as 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, also identifies a brominated isatin (B1672199) derivative as a key starting material, which itself can be prepared from brominated anilines. nih.govmdpi.com A patent for the synthesis of 5-bromo-1-methylindazole uses 2-fluoro-5-bromobenzaldehyde as a key starting material, further underscoring its importance as a precursor for this class of compounds. google.com

| Disconnection Strategy | Key Precursors | Relevant Synthetic Approach | Reference |

|---|---|---|---|

| N-C Bond Formation | 5-Bromo-2-halobenzoic acid + Hydrazine | Ullmann-type intramolecular condensation | nih.gov |

| N-C Bond Formation | 5-Bromo-2-fluorobenzonitrile + Hydrazine Hydrate | Nucleophilic aromatic substitution followed by cyclization | nih.gov |

| N-N Bond Formation | 2-Fluoro-5-bromobenzaldehyde + Formylhydrazine | Condensation followed by ring closure | google.com |

Catalytic Systems in Indazolone Formation (e.g., Copper-Air Catalysis, Rh(III)-Catalysis)

Modern catalysis provides powerful tools for synthesizing indazolone structures with high efficiency and selectivity.

Copper-Air Catalysis: Copper catalysts are well-established for facilitating C-N bond formations. An efficient synthesis of 1-substituted indazol-3-ones from 2-chloro-benzoic acid-N'-aryl and alkyl-hydrazides is achieved with just 0.5 mol% of cuprous(I) iodide and L-proline as a co-catalyst. nih.gov This system demonstrates the power of low-loading copper catalysis for intramolecular cyclization under mild conditions. nih.gov

Rh(III)-Catalysis: Rhodium(III) catalysis has emerged as a state-of-the-art method for synthesizing complex indazole derivatives through C-H activation and annulation. rawdatalibrary.netnih.govacs.org These reactions allow for the construction of fused indazolone systems. For example, Rh(III)-catalyzed annulation of phthalazinones or pyridazinones with allenes leads to indazole derivatives bearing a quaternary carbon. rsc.org Another strategy involves the Rh(III)-catalyzed C-H/N-H annulation of 1-arylindazolones with coupling partners like 5-methylene-1,3-dioxan-2-one to deliver functionalized indazolone fused heterocycles. rawdatalibrary.netnih.govacs.org These methods are characterized by their broad substrate scope and high functional group tolerance. rsc.org

| Catalytic System | Precursors | Product Type | Key Features | Reference |

|---|---|---|---|---|

| CuI / L-proline | 2-chloro-benzoic acid-N'-aryl-hydrazides | 1-Substituted Indazol-3-ones | Mild conditions, low catalyst loading | nih.gov |

| Rh(III) | Phthalazinones + Allenes | Indazole derivatives | C-H activation, high atom efficiency | rsc.org |

| Rh(III) | 1-Arylindazolones + Dioxanones | Fused Indazolones | Divergent synthesis, broad substrate scope | rawdatalibrary.netnih.govacs.org |

Regioselective Cyclization Reactions (e.g., [3+2] Cycloadditions)

Regioselective reactions are crucial for ensuring the correct isomeric product is formed. [3+2] cycloaddition reactions represent a powerful and highly regioselective method for constructing five-membered heterocyclic rings, including the indazole core. rsc.org

This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. In the context of indazole synthesis, arynes (generated in situ) serve as the dipolarophile, reacting with 1,3-dipoles such as sydnones or diazo compounds. nih.govnih.gov The reaction of sydnones with arynes proceeds via an initial [3+2] cycloaddition to form a bicyclic intermediate, which then spontaneously loses a molecule of carbon dioxide to afford the 2H-indazole product with high yields and excellent regioselectivity. nih.govnih.gov Similarly, various diazo compounds react with arynes to provide direct access to a wide range of substituted indazoles under mild conditions. researchgate.netorgsyn.org While these methods typically yield 1H- or 2H-indazoles, they are foundational for creating the core heterocyclic ring system, which can then be further modified to the desired indazolone.

Condensation Reactions with Related Scaffolds (e.g., Isatin-based systems)

The chemical architecture of this compound features a carbonyl group at the 3-position, which is a prime site for condensation reactions. The reactivity of this group can be inferred from studies on analogous compounds like 5-bromoisatin (B120047) (5-Bromo-1H-indole-2,3-dione), which possesses a similarly reactive ketone.

In a relevant study, the ketonic carbonyl group of a N-benzylisatin derivative was shown to undergo a condensation reaction with thiosemicarbazide (B42300) to create a thiosemicarbazone derivative. nih.gov This reaction is a classic example of the carbonyl group's susceptibility to nucleophilic attack by amine-containing reagents, leading to the formation of a C=N double bond.

Following this precedent, it is highly probable that this compound would react with hydrazines, hydroxylamines, and other primary amines to yield the corresponding hydrazones, oximes, and imines. For instance, a reaction with hydrazine hydrate could lead to the formation of 5-bromo-3-hydrazonoindolin-2-one. researchgate.net These reactions are typically catalyzed by a few drops of acid and proceed under reflux conditions. nih.gov

Furthermore, the synthesis of a Schiff base ligand, 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one, was achieved through the condensation of 5-bromo-3-hydrazonoindolin-2-one with 7-formyl-8-hydroxy-2-methylquinoline. researchgate.net This demonstrates that the initial condensation product can be used as a building block for more complex molecular structures.

Derivatization Strategies for Structural Modification

The modification of the this compound scaffold can be approached through various derivatization strategies to synthesize novel compounds with potentially diverse properties. These strategies can target the nitrogen atoms of the indazole ring, the bromine-substituted benzene (B151609) ring, or the reactive methylene (B1212753) group adjacent to the carbonyl.

Synthesis of Substituted Indazolone Derivatives

The synthesis of substituted indazolone derivatives often involves building the heterocyclic ring from appropriately substituted precursors. A common approach to synthesizing the indazole core is through the cyclization of substituted phenylhydrazines or by the reaction of ortho-halobenzonitriles with hydrazine.

For example, 5-Bromo-1H-indazol-3-amine has been synthesized from 5-bromo-2-fluorobenzonitrile and hydrazine hydrate. nih.gov This 3-aminoindazole can then be a versatile precursor for a variety of derivatives. Protecting the ring nitrogen with a Boc group, for instance, allows for selective reactions at other positions. nih.gov

Another strategy involves the direct functionalization of the indazole ring system. Alkylation reactions, often under phase transfer catalysis conditions, can be employed to introduce various substituents onto the nitrogen atoms of the 5-bromoisatin core, a related heterocyclic system. researchgate.net A similar approach could likely be applied to this compound.

Incorporation of Diverse Functional Moieties

The incorporation of diverse functional groups onto the indazolone scaffold is crucial for tuning its chemical and physical properties. This can be achieved by introducing substituents at various positions on the molecule.

Research on 5-bromo-7-azaindolin-2-one derivatives has shown that modifications at the N-1 position can lead to compounds with a broad spectrum of activity. nih.gov For instance, moieties like a (piperidin-1-yl)methyl or a (3-dimethylamino)propyl group have been successfully introduced. nih.gov

Furthermore, the bromine atom on the benzene ring serves as a useful handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which would allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 5-position. The reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione highlights the reactivity of the indole (B1671886) system, which can be seen as an analogue to the indazolone core, suggesting that complex transformations are possible. researchgate.net

The synthesis of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives demonstrates the strategy of linking different heterocyclic systems, such as a 4-arylthiazole, to the core structure via a hydrazone linker. nih.gov This modular approach allows for the creation of large libraries of compounds for further investigation.

Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2,5 Dihydroindazol 3 One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of ¹H and ¹³C nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 5-Bromo-2,5-dihydroindazol-3-one is expected to show distinct signals for the aromatic protons and the N-H protons of the indazolone ring. The chemical shifts and coupling patterns of the aromatic protons are influenced by the bromine substituent and the fused heterocyclic ring.

For a comparative understanding, the ¹H NMR data for the analogue 5-bromo-1H-indazol-3-amine shows signals for the aromatic protons at δ 7.92 (d, J=1.87 Hz, 1H), 7.30 (dd, J=8.79, 1.89 Hz, 1H), and 7.19 (d, J=8.78 Hz, 1H) ppm, along with a broad singlet for the NH₂ protons at 5.41 ppm and a signal for the indazole N-H at 11.55 ppm. chemguide.co.uk The protons of this compound would likely exhibit a similar pattern in the aromatic region, with three distinct signals. The N-H protons of the indazolone ring are expected to appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Data for this compound based on Analogue Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.8 - 8.0 | d | ~1.9 |

| H-6 | ~7.2 - 7.4 | dd | J ≈ 8.8, 1.9 |

| H-7 | ~7.1 - 7.3 | d | ~8.8 |

| N-H (ring) | ~11.0 - 12.0 | br s | - |

| N-H (amide) | ~9.0 - 10.0 | br s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the carbon bearing the bromine atom, and the other aromatic and heterocyclic carbons. The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it. libretexts.org

While specific data for the target compound is unavailable, typical chemical shifts for carbons in related structures can be used for prediction. libretexts.orgmasterorganicchemistry.combhu.ac.in The carbonyl carbon (C=O) of the indazolone ring is expected to resonate significantly downfield, typically in the range of 160-180 ppm. The aromatic carbons will appear in the 110-150 ppm region, with the carbon attached to the bromine atom showing a characteristic shift.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (C-3) | 160 - 180 |

| C-Br (C-5) | 110 - 120 |

| C-3a | 140 - 150 |

| C-7a | 120 - 130 |

| Aromatic C-H | 115 - 135 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. wikipedia.org

Vibrational Analysis and Functional Group Identification

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O stretching vibrations. The N-H stretching vibrations typically appear as a broad band in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching vibration of the lactam ring is expected to be a strong, sharp band in the range of 1720-1680 cm⁻¹. pressbooks.pub The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C-Br stretching vibration will appear in the fingerprint region, typically below 700 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the vibrations of the aromatic ring system. wikipedia.org

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H | Stretch | 3400 - 3200 | Medium, Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| C=O (Lactam) | Stretch | 1720 - 1680 | Strong, Sharp |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium to Weak |

| C-N | Stretch | 1350 - 1250 | Medium |

| C-Br | Stretch | < 700 | Medium to Strong |

Correlation with Theoretical Vibrational Frequencies

Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate theoretical vibrational frequencies. uni.lusigmaaldrich.com These theoretical spectra can be correlated with experimental IR and Raman spectra to provide a more detailed and reliable assignment of the observed vibrational bands. masterorganicchemistry.comnist.govub.edu Scaling factors are often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical models. sigmaaldrich.com The comparison between theoretical and experimental spectra can be particularly useful in distinguishing between different isomers or tautomers of a molecule, as their vibrational spectra are expected to have subtle but measurable differences. uni.lusigmaaldrich.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a pivotal technique for investigating the electronic structure of molecules. It provides information about the electronic transitions between different molecular orbitals, which are characteristic of the molecule's chromophoric system.

The chromophore of this compound is the indazolone ring system itself, which consists of a benzene (B151609) ring fused to a pyrazolone (B3327878) ring. This extended π-system is responsible for its absorption of ultraviolet light. The electronic absorption spectrum of a molecule is influenced by the extent of its conjugated system; longer conjugated systems generally absorb at longer wavelengths (a bathochromic shift). The presence of substituents on the chromophore can also modify the absorption properties.

In the case of this compound, the core structure is expected to exhibit characteristic π → π* transitions. The bromine atom at the 5-position, with its lone pairs of electrons, can participate in resonance with the aromatic ring, potentially leading to a bathochromic shift compared to the unsubstituted indazolone. Additionally, the carbonyl group (C=O) of the pyrazolone ring possesses non-bonding electrons (n electrons), which can lead to weaker, longer-wavelength n → π* transitions. The polarity of the solvent can also influence the position of these absorption bands.

Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π → π* | ~280-320 | High |

| n → π* | ~340-380 | Low |

Note: This table is predictive and based on the analysis of similar chromophoric systems.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. researchgate.netbldpharm.com It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths and intensities observed experimentally. researchgate.net By modeling the molecule and its electronic structure, TD-DFT can provide a theoretical spectrum that can be compared with experimental data to confirm assignments of absorption bands to specific electronic transitions. bldpharm.com

For this compound, a TD-DFT calculation would typically be performed on the optimized ground-state geometry of the molecule. The calculation would identify the key molecular orbitals involved in the electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The calculated spectrum would show the predicted wavelengths (λmax) and oscillator strengths for the π → π* and n → π* transitions of the indazolone chromophore. These theoretical calculations are invaluable for interpreting the experimental UV-Vis spectrum and understanding the nature of the electronic transitions. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. This is a crucial step in the identification of a newly synthesized compound. For this compound (C₇H₅BrN₂O), HRMS would be used to confirm its molecular formula. sigmaaldrich.com

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in an almost 1:1 natural abundance. epa.gov This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. The exact mass of the [M]⁺ ion corresponding to the molecular formula C₇H₅⁷⁹BrN₂O would be calculated and compared to the experimentally measured value. For example, the HRMS data for the related compound 2-butyl-5-chloro-1,2-dihydro-3H-indazol-3-one showed a calculated value for [C₁₁H₁₄ClN₂O+H]⁺ of 225.0789 and a found value of 225.0784, demonstrating the high accuracy of this technique. nih.gov

Table 2: Predicted HRMS Data for the Molecular Ion of this compound

| Ion Formula | Isotope | Calculated m/z |

|---|---|---|

| [C₇H₅⁷⁹BrN₂O]⁺ | ⁷⁹Br | 211.9613 |

| [C₇H₅⁸¹BrN₂O]⁺ | ⁸¹Br | 213.9592 |

Note: This table presents the theoretical exact masses for the two major isotopic molecular ions.

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable information about the structure of the molecule. The fragmentation of this compound would be expected to follow pathways characteristic of heterocyclic and aromatic compounds.

Common fragmentation pathways for such molecules include the loss of small, stable neutral molecules like CO and N₂. Cleavage of the bonds within the pyrazolone ring is also likely. The bromine atom can be lost as a bromine radical (Br•), leading to a prominent fragment ion. The analysis of these fragmentation pathways helps to piece together the structure of the original molecule. nih.gov

Table 3: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Neutral Loss |

|---|---|

| [C₆H₅BrN]⁺ | CO |

| [C₇H₅N₂O]⁺ | Br• |

| [C₆H₄Br]⁺ | N₂H, CO |

Note: This table lists some of the expected fragment ions based on general fragmentation principles of related structures.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular structure can be generated.

For this compound, a successful X-ray crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles. researchgate.net It would confirm the planarity of the fused ring system and the positions of the bromine atom and the carbonyl group. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions such as hydrogen bonding (if N-H protons are present and accessible) and π-π stacking between the aromatic rings of adjacent molecules. nih.gov

While a crystal structure for this compound is not available in the referenced literature, data from related compounds like tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate and 5-bromo-1-ethylindoline-2,3-dione provide valuable insights. researchgate.netchemspider.com For instance, in tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, the pyrazole (B372694) and benzene rings are nearly co-planar, and the crystal structure is stabilized by N-H···N hydrogen bonds and π-π stacking interactions. chemspider.com It is expected that this compound would also exhibit a largely planar ring system and engage in similar intermolecular interactions in the solid state.

Table 4: Representative Crystallographic Data for an Analogous Bromo-Indazole Derivative

| Parameter | Value (for tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate) chemspider.com |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.1332 (3) |

| b (Å) | 11.2378 (3) |

| c (Å) | 11.9567 (3) |

| β (°) | 108.435 (1) |

| V (ų) | 1292.09 (6) |

| Z | 4 |

Note: This data is for an analogous compound and serves to illustrate the type of information obtained from X-ray crystallography.

Computational Chemistry and Molecular Modeling Studies of 5 Bromo 2,5 Dihydroindazol 3 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of molecules. For a comprehensive understanding of 5-Bromo-2,5-dihydroindazol-3-one, a multifaceted approach employing Density Functional Theory (DFT), Frontier Molecular Orbital analysis, Molecular Electrostatic Potential mapping, and Natural Bond Orbital analysis would be indispensable.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. researchgate.net A common approach involves using the B3LYP functional with a 6-311++G(d,p) basis set to achieve a balance between accuracy and computational cost. icm.edu.pl This level of theory is effective for optimizing the molecular geometry, predicting vibrational frequencies, and calculating electronic properties. icm.edu.pl

For this compound, DFT calculations would yield optimized structural parameters, including bond lengths and angles. For instance, in a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, the calculated bond length for the C=O group was found to be around 1.232 Å, indicating a partial double-bond character. nih.gov Similar calculations for this compound would provide crucial insights into its three-dimensional structure and the nature of its chemical bonds.

HOMO-LUMO Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. cosmosscholars.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. aimspress.com

In studies of similar heterocyclic compounds, the HOMO-LUMO gap has been used to predict their bioactivity. nih.gov For this compound, the HOMO would likely be localized on the electron-rich regions of the indazolone ring and the bromine atom, while the LUMO would be distributed over the pyrazole (B372694) and phenyl rings. The calculated HOMO-LUMO energy gap would provide a quantitative measure of the molecule's reactivity and its potential as an electron donor or acceptor in chemical reactions. scirp.org

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different electrostatic potential values: red indicates electron-rich regions (negative potential), blue indicates electron-poor regions (positive potential), and green represents neutral regions. nih.gov

For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the indazole ring, making them probable sites for electrophilic attack. Conversely, the hydrogen atoms attached to the nitrogen and the carbon atoms of the aromatic ring would likely exhibit positive potential, indicating their susceptibility to nucleophilic attack. Such an analysis is crucial for understanding the molecule's interaction with biological receptors and other molecules. nih.gov

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides detailed insights into intramolecular and intermolecular bonding, charge delocalization, and hyperconjugative interactions that contribute to molecular stability. researchgate.net NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions.

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. This method is instrumental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level. nih.gov

Ligand-Protein Binding Predictions

Molecular docking studies on various bromo-substituted indazole and indole (B1671886) derivatives have demonstrated their potential as inhibitors of various enzymes, such as aromatase and VEGFR2. nih.govderpharmachemica.com For this compound, docking studies would be performed against relevant protein targets to predict its binding affinity and interaction modes.

The docking process involves placing the ligand in the active site of the protein and evaluating the binding energy. The results would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein. For example, in a study of substituted indazoles, compounds showed good binding energy towards the aromatase enzyme, with interactions with key residues like Arg115. derpharmachemica.com Similar predictions for this compound would provide valuable information about its potential biological targets and its promise as a therapeutic agent.

Active Site Interactions and Binding Affinity

Molecular docking studies on analogs of this compound, such as 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, have been performed to elucidate their binding modes within the active sites of protein targets like VEGFR-2. nih.gov These studies reveal crucial interactions that contribute to the binding affinity. For example, the docking analysis of compound 7d , a 1-benzyl-5-bromoindolin-2-one derivative, highlighted its ability to form key interactions within the VEGFR-2 active site, which are comparable to those of the known inhibitor Sorafenib. nih.gov While direct binding affinity data for this compound is not available, the principles of these interactions can be extrapolated to understand its potential binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) studies on related compounds like 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues have also been conducted to identify physicochemical properties that govern their binding affinity to dopamine (B1211576) receptors (D2 and D3). researchgate.netresearchgate.net These studies indicate that factors such as lipophilicity, molecular refractivity, and hydration energy play a significant role in the binding affinity. researchgate.netresearchgate.net

Table 1: Predicted Molecular Properties of a Related Bromo-Indolinone Derivative

| Property | Predicted Value |

| Molecular Weight | 332.97 g/mol |

| Number of H-Bond Acceptors | 4 |

| Number of H-Bond Donors | 2 |

| MolLogP | 2.44 |

This data is for 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, a related compound, as a predictive example. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a deeper understanding of the dynamic nature of ligand-protein complexes over time.

Conformational Dynamics and Stability

MD simulations performed on related bromo-substituted compounds complexed with their protein targets have provided insights into their conformational stability. For instance, in the study of the 1-benzyl-5-bromoindolin-2-one derivative 7d with VEGFR-2, the root mean square deviation (RMSD) of the complex was analyzed. The results showed that the compound 7d -VEGFR-2 complex exhibited RMSD values similar to the Sorafenib-VEGFR-2 complex, indicating comparable stability. nih.gov The average root mean square fluctuation (RMSF) values for the protein residues were also similar, suggesting that the ligand binding induced a stable conformation. nih.gov

Ligand-Target Binding Strength Assessment

The strength of the interaction between a ligand and its target can be further assessed through MD simulations. The stability observed in the RMSD and RMSF plots for analogs like compound 7d suggests a strong and persistent binding to the target protein. nih.gov While specific energy calculations for this compound are not available, the methodologies used in these analog studies provide a framework for how its binding strength could be computationally evaluated.

Induced Fit and Allosteric Effects

The concept of induced fit, where the binding of a ligand can cause conformational changes in the protein, is a key aspect of molecular recognition. The docking and MD simulation studies on related compounds implicitly support the idea of induced fit, as the protein structure accommodates the ligand to form a stable complex. nih.gov However, specific studies detailing significant induced-fit mechanisms or allosteric effects for this compound or its close analogs are not prominently documented in the reviewed literature.

Future Perspectives and Emerging Research Directions

Development of Novel Therapeutic Agents

The 5-bromo-indazolone core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of new therapeutic agents, primarily in oncology. Research has demonstrated that derivatives of this and closely related structures, such as 5-bromo-indolinones, exhibit potent biological activities.

For instance, studies have focused on creating series of compounds based on the 1-benzyl-5-bromoindolin-2-one scaffold. mdpi.com These efforts have yielded derivatives with significant anticancer activity against cell lines such as breast cancer (MCF-7) and lung cancer (A-549). mdpi.com Specifically, certain 4-arylthiazole-bearing derivatives have shown high potency against MCF-7 cells. mdpi.com Further investigations into related 5-bromo-3-substituted-hydrazono-1H-2-indolinones revealed compounds with marked cytotoxic effects against breast cancer (BT-549), non-small cell lung cancer (NCI-H23), and ovarian cancer (IGROV1) cell lines. nih.gov

The development strategy often involves structure-guided drug design to optimize potency and selectivity for specific biological targets. nih.gov Medicinal chemistry optimization of indazole analogues has led to inhibitors with improved potency, better physicochemical properties, and favorable oral pharmacokinetics. nih.gov The goal is to expand the therapeutic arsenal (B13267) with innovative small molecules that can preferentially target tumor cells while minimizing harm to normal tissues. mdpi.com

Table 1: Anticancer Activity of Selected Bromo-Indazolone/Indolinone Derivatives

| Compound Scaffold | Cancer Cell Line | Activity (IC50) | Target/Assay |

| 1-Benzyl-5-bromoindolin-2-one derivative (7d) | MCF-7 (Breast) | 2.93 ± 0.47 µM | Cell Proliferation |

| 1-Benzyl-5-bromoindolin-2-one derivative (7c) | MCF-7 (Breast) | 7.17 ± 0.94 µM | Cell Proliferation |

| 4-Fluoro-phenylthiosemicarbazone derivative (2f) | BT-549 (Breast) | log(10)GI50 = -6.40 | Cytotoxicity |

| 4-Fluoro-phenylthiosemicarbazone derivative (2f) | NCI-H23 (Lung) | log(10)GI50 = -6.10 | Cytotoxicity |

| 4-Fluoro-phenylthiosemicarbazone derivative (2f) | IGROV1 (Ovarian) | log(10)GI50 = -6.02 | Cytotoxicity |

Advanced Computational Design and Predictive Modeling

Computer-assisted drug design, including molecular docking and molecular dynamics (MD) simulations, has become an indispensable tool in the development of indazolone-based therapeutic agents. mdpi.com These computational techniques allow researchers to predict how a ligand (the drug candidate) will bind to the three-dimensional structure of a protein target, saving significant time and resources in the drug discovery process. mdpi.comresearchgate.net

Molecular docking studies have been successfully used to explore the binding modes of 1-benzyl-5-bromoindolin-2-one derivatives within the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. mdpi.com Similarly, docking analyses have been performed on novel oxadiazole derivatives of 5-bromoindole-2-carboxylic acid, showing favorable binding energy against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain. researchgate.net

Following docking, MD simulations provide deeper insights into the stability of the ligand-protein complex and can be used to assess the strength of the binding. mdpi.com This computational validation helps to rationalize the biological results and guide the design of next-generation inhibitors with enhanced affinity and selectivity. In silico studies are also employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, ensuring that they have drug-like characteristics. researchgate.net

Table 2: Application of Computational Modeling in Bromo-Heterocycle Drug Design

| Compound Class | Target Protein | Computational Method | Key Finding |

| 1-Benzyl-5-bromoindolin-2-one | VEGFR-2 | Molecular Docking & MD Simulation | Exploration of binding mode within the active site. mdpi.com |

| 5-Bromoindole-2-carboxylic acid oxadiazole | EGFR Tyrosine Kinase | Molecular Docking | Favorable binding free energy predicted. researchgate.net |

| 5-Bromo-2-aryl benzimidazole (B57391) | Urease | In Silico Studies | Rationalized binding interactions with the enzyme active site. nih.gov |

Integration with High-Throughput Screening Methodologies

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large collections of chemical compounds for biological activity. ox.ac.uk This technology is crucial for identifying initial "hits" from vast compound libraries, which can then be optimized through medicinal chemistry to become lead candidates. ox.ac.uk

In the context of indazole-based drug discovery, HTS campaigns have proven highly effective. For example, a high-throughput screening of the Merck compound collection led to the identification of a series of 3-benzylindazole analogues as potent and selective inhibitors of Cyclin-Dependent Kinase 8 (CDK8). nih.gov HTS is not limited to biochemical assays; it is also used for cell-based screens to assess the effects of compounds across a wide range of cellular processes and against diverse panels of cancer cell lines. nih.govox.ac.uk

The integration of automated synthesis platforms with HTS allows for the rapid creation and evaluation of new chemical entities. nih.gov This synergy accelerates the drug discovery pipeline, from initial hit identification to lead optimization, and is essential for exploring the vast chemical space around the 5-bromo-indazolone scaffold.

Exploration of New Biological Targets and Mechanisms

While much research on 5-bromo-indazolone derivatives has focused on established cancer targets like protein kinases, future work is expanding to uncover novel biological targets and mechanisms of action. The versatility of the indazole scaffold allows it to be adapted to inhibit a wide range of enzymes and receptors. nih.gov

Recent research has identified several key targets for indazole-containing compounds, including:

Kinases: Beyond VEGFR-2 and EGFR, indazole derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinases 8 and 19 (CDK8/CDK19). mdpi.comnih.gov

Other Enzymes: In a search for compounds with multiple therapeutic benefits, related 5-bromo-2-aryl benzimidazole derivatives were identified as potential dual inhibitors of α-glucosidase (relevant for diabetes) and urease (relevant for peptic ulcers). nih.gov

The discovery of these new targets opens up possibilities for treating a broader range of diseases beyond cancer. Understanding the precise mechanism by which these compounds interact with their targets is crucial for developing safer and more effective medicines. mdpi.com

Table 3: Identified Biological Targets for Indazolone and Related Heterocycles

| Target Protein/Enzyme | Compound Scaffold | Therapeutic Area |

| VEGFR-2 | 1-Benzyl-5-bromoindolin-2-one | Cancer (Angiogenesis) |

| EGFR Kinase | 1H-Indazole derivatives | Cancer |

| CDK8 / CDK19 | 3-Benzylindazoles | Cancer |

| FGFR1-3 Kinases | 1H-Indazole derivatives | Cancer |

| α-Glucosidase | 5-Bromo-2-aryl benzimidazole | Diabetes |

| Urease | 5-Bromo-2-aryl benzimidazole | Peptic Ulcers |

Sustainable Synthesis and Green Chemistry Approaches in Indazolone Chemistry

In line with global efforts to reduce the environmental impact of chemical manufacturing, there is a growing emphasis on developing sustainable and green synthetic routes to indazolones. rsc.orgmdpi.com Green chemistry aims to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. rsc.org

Several innovative and eco-friendly methods for indazolone synthesis have been reported:

Photocatalyst-Free Synthesis: A novel method uses UV light irradiation and a carbon dioxide (CO2) atmosphere to synthesize 1,2-dihydro-3H-indazol-3-one derivatives at room temperature without any metal photocatalysts or additives. researchgate.net

Electrochemical Synthesis: An intramolecular anodic dehydrogenative N-N coupling reaction, using electricity as a clean oxidant, provides a sustainable approach to N,N'-disubstituted indazolin-3-ones under mild conditions. researchgate.net

Natural Catalysts: Bioactive 1H-indazoles have been synthesized using lemon peel powder as a natural, green, and efficient catalyst under ultrasound irradiation, offering good yields. researchgate.net

Metal-Free Reductive Cyclization: An efficient approach to 2-substituted indazolones utilizes bis(pinacolato)diboron (B136004) (B2pin2) for a reductive N-N bond formation under mild, metal-free conditions. organic-chemistry.org

These methods represent a significant step forward, offering high atom economy, operational simplicity, and the use of renewable or less hazardous reagents compared to traditional synthetic protocols. researchgate.netresearchgate.net The adoption of these green approaches is critical for the long-term viability and environmental responsibility of producing indazolone-based pharmaceuticals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.